Ciliobrevin A

描述

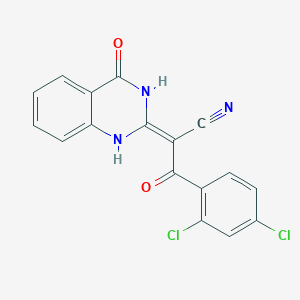

Structure

3D Structure

属性

CAS 编号 |

302803-72-1 |

|---|---|

分子式 |

C17H9Cl2N3O2 |

分子量 |

358.2 g/mol |

IUPAC 名称 |

(E)-3-(2,4-dichlorophenyl)-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |

InChI |

InChI=1S/C17H9Cl2N3O2/c18-9-5-6-10(13(19)7-9)15(23)12(8-20)16-21-14-4-2-1-3-11(14)17(24)22-16/h1-7,23H,(H,21,22,24)/b15-12+ |

InChI 键 |

UEZZGQDPOFILFH-NTCAYCPXSA-N |

手性 SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C(\C3=C(C=C(C=C3)Cl)Cl)/O)/C#N |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Ciliobrevin A; HPI-4; HPI 4; HPI4. Hedgehog Pathway Inhibitor 4. |

产品来源 |

United States |

Foundational & Exploratory

Ciliobrevin A's Mechanism of Action on Cytoplasmic Dynein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytoplasmic dynein is a large, multi-subunit motor protein complex responsible for a multitude of essential cellular processes. It functions as a molecular motor that traffics a diverse range of cargoes, including organelles, vesicles, and macromolecules, toward the minus-end of microtubules. This retrograde transport is critical for cellular organization, division, and signaling. Given its central role, the modulation of dynein activity presents a compelling therapeutic and research avenue. Ciliobrevin A has emerged as a key small-molecule inhibitor of cytoplasmic dynein, providing a powerful tool to dissect its cellular functions and explore its therapeutic potential. This technical guide provides a comprehensive overview of the mechanism of action of this compound on cytoplasmic dynein, with a focus on its inhibitory effects, quantitative data, experimental protocols, and the underlying molecular pathways.

Core Mechanism of Action: Competitive Inhibition of ATPase Activity

This compound exerts its inhibitory effect on cytoplasmic dynein primarily by acting as a competitive inhibitor of the dynein motor's AAA+ (ATPases Associated with diverse cellular Activities) domain.[1][2] This domain is responsible for hydrolyzing ATP to power the conformational changes that drive dynein's movement along microtubules. By competing with ATP for binding to this critical site, this compound effectively stalls the motor protein, preventing it from carrying out its transport functions.[1][2]

The inhibition of ATPase activity directly translates to a cessation of dynein-dependent microtubule gliding.[3][4][5] This has been demonstrated in in vitro motility assays where microtubules are observed to glide over a surface coated with dynein motors. In the presence of this compound, this movement is significantly reduced or completely halted.[4]

It is important to note that this compound's inhibitory action is specific to dynein and does not significantly affect other microtubule-based motor proteins like kinesin.[1][2] Furthermore, this compound does not appear to disrupt the binding of dynein to microtubules in the ADP-bound state, suggesting its primary action is on the catalytic cycle rather than the physical interaction with the microtubule track.[1][4]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Target | Assay | IC50 (µM) | Reference |

| Cytoplasmic Dynein 1 (DYNC1H1) | ATPase Activity | 52 | [6][7] |

| Cytoplasmic Dynein 2 (DYNC2H1) | ATPase Activity | 55 | [6][7] |

| Hedgehog Signaling Pathway | Cellular Assay | 7 | [3] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental Protocols

Dynein ATPase Activity Assay

This protocol is adapted from established methods for measuring dynein ATPase activity in the presence of an inhibitor.

Materials:

-

Purified cytoplasmic dynein

-

Taxol-stabilized microtubules

-

Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

ATP solution

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute purified dynein and microtubules to the desired working concentrations in Assay Buffer.

-

Prepare a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control with the same final concentration of DMSO.

-

-

Reaction Setup:

-

In a 96-well microplate, add the diluted dynein and microtubules to each well.

-

Add the this compound dilutions or DMSO control to the respective wells.

-

Pre-incubate the mixture at room temperature for 10-15 minutes to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Initiate the ATPase reaction by adding a saturating concentration of ATP to all wells.

-

-

Incubation and Detection:

-

Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 30 minutes). The incubation time should be within the linear range of the assay.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.

-

-

Data Analysis:

-

Subtract the background Pi levels (from wells without dynein) from all readings.

-

Plot the ATPase activity (rate of Pi release) as a function of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Microtubule Gliding Assay

This protocol outlines the steps to visualize the effect of this compound on dynein-driven microtubule motility.

Materials:

-

Purified cytoplasmic dynein

-

Fluorescently labeled, taxol-stabilized microtubules

-

Flow cell (constructed from a glass slide and coverslip)

-

Motility Buffer (e.g., Assay Buffer supplemented with an oxygen scavenger system)

-

ATP solution

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Casein solution (for blocking)

-

Fluorescence microscope with a temperature-controlled stage and a sensitive camera

Procedure:

-

Flow Cell Preparation:

-

Construct a flow cell using a glass slide and a coverslip with double-sided tape as a spacer.

-

-

Surface Coating:

-

Introduce the purified dynein solution into the flow cell and incubate for 5-10 minutes to allow the motors to adsorb to the glass surface.

-

Wash the chamber with Motility Buffer to remove unbound dynein.

-

Introduce a casein solution to block non-specific binding sites on the glass surface. Incubate for 5 minutes and then wash with Motility Buffer.

-

-

Microtubule Binding:

-

Introduce the fluorescently labeled microtubules into the flow cell and allow them to bind to the dynein-coated surface for a few minutes.

-

Wash with Motility Buffer to remove unbound microtubules.

-

-

Initiate Motility and Imaging:

-

Introduce the Motility Buffer containing ATP and either this compound at the desired concentration or DMSO as a control.

-

Immediately begin acquiring time-lapse images of the microtubules using the fluorescence microscope.

-

-

Data Analysis:

-

Track the movement of individual microtubules over time using appropriate software.

-

Calculate the gliding velocity for a population of microtubules in both the this compound-treated and control samples.

-

Compare the velocities to determine the extent of inhibition.

-

Microtubule Co-sedimentation Assay

This assay can be used to determine if this compound affects the binding of dynein to microtubules. While the search results provided protocols for actin co-sedimentation, the principles can be adapted for microtubules.

Materials:

-

Purified cytoplasmic dynein

-

Taxol-stabilized microtubules

-

Binding Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

ADP or a non-hydrolyzable ATP analog (e.g., AMP-PNP)

-

Ultracentrifuge and appropriate rotor/tubes

-

SDS-PAGE gels and staining reagents

Procedure:

-

Reaction Setup:

-

In microcentrifuge tubes, combine purified dynein with microtubules in Binding Buffer.

-

Add either this compound or DMSO to the respective tubes.

-

Include a nucleotide condition, such as ADP or AMP-PNP, to promote a stable dynein-microtubule interaction.

-

Incubate the mixtures at room temperature for 20-30 minutes.

-

-

Sedimentation:

-

Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 25°C to pellet the microtubules and any associated proteins.

-

-

Sample Analysis:

-

Carefully separate the supernatant from the pellet.

-

Resuspend the pellet in an equal volume of buffer as the supernatant.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

-

-

Data Interpretation:

-

Visualize the protein bands by staining the gel (e.g., with Coomassie Blue).

-

Quantify the amount of dynein in the supernatant and pellet fractions for both the this compound-treated and control samples.

-

If this compound does not affect binding, the amount of dynein in the pellet fraction should be similar between the treated and control samples.

-

Conclusion

This compound is a valuable and specific inhibitor of cytoplasmic dynein that functions through competitive inhibition of its AAA+ ATPase domain. This mechanism has been elucidated through a combination of biochemical assays that have provided quantitative measures of its inhibitory potency. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the intricate roles of cytoplasmic dynein in cellular physiology and to explore the potential of dynein inhibition as a therapeutic strategy. The continued use and characterization of this compound and its analogs will undoubtedly lead to a deeper understanding of this essential molecular motor.

References

- 1. Ciliobrevins as tools for studying dynein motor function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Ciliobrevins as tools for studying dynein motor function [frontiersin.org]

- 3. This compound | Hedgehog Signaling | Tocris Bioscience [tocris.com]

- 4. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ciliobrevin D | Hedgehog/Smoothened | ATPase | TargetMol [targetmol.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cytoplasmic Dynein Antagonists with Improved Potency and Isoform Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Ciliobrevin A: A Specific AAA+ ATPase Motor Antagonist - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciliobrevin A has emerged as a crucial chemical probe for dissecting the multifaceted roles of cytoplasmic dynein, a AAA+ (ATPases Associated with diverse cellular activities) motor protein essential for a myriad of cellular functions. Initially identified in a screen for inhibitors of the Hedgehog (Hh) signaling pathway, this compound was subsequently characterized as a specific, cell-permeable antagonist of cytoplasmic dynein. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data on its activity, detailed experimental protocols for its use, and a discussion of its applications in research and potential for therapeutic development.

Introduction

Cytoplasmic dynein is a large, multi-subunit motor protein complex responsible for the transport of a wide array of intracellular cargoes, including organelles, vesicles, and macromolecules, towards the minus-end of microtubules. This retrograde transport is fundamental for processes such as cell division, intracellular organization, and neuronal function.[1][2] The energy required for this movement is derived from the hydrolysis of ATP by the AAA+ ATPase domains within the dynein heavy chain. Given its central role in cellular homeostasis, the dysfunction of cytoplasmic dynein has been implicated in various diseases, including neurodegenerative disorders and cancer.[3]

The discovery of this compound as a specific inhibitor of cytoplasmic dynein has provided researchers with a powerful tool to acutely and reversibly perturb dynein function, enabling the elucidation of its roles in complex cellular processes.[4] This guide aims to equip researchers with the necessary technical information to effectively utilize this compound in their studies.

Mechanism of Action

This compound functions as a specific antagonist of the AAA+ ATPase activity of cytoplasmic dynein.[2] It is believed to act as an ATP-competitive inhibitor, binding to the nucleotide-binding pocket of the dynein motor domain and thereby preventing ATP hydrolysis.[2][3] This inhibition of ATPase activity directly blocks the conformational changes in the dynein motor that are necessary for its processive movement along microtubules.[1] Consequently, all dynein-dependent intracellular transport processes are arrested. Studies have shown that this compound inhibits both cytoplasmic dynein 1 and dynein 2.[4]

dot

Quantitative Data

The inhibitory activity of this compound and its analogue, Ciliobrevin D, has been quantified in various assays. The following tables summarize the key IC50 values reported in the literature.

Table 1: IC50 Values of this compound

| Target/Assay | Organism/System | IC50 (µM) | Reference(s) |

| Hedgehog Pathway Activation (Shh-induced) | Murine Cells | 7 | [5] |

| Cytoplasmic Dynein 1 ATPase Activity | Bovine Brain | 52 | [3] |

| Cytoplasmic Dynein 2 ATPase Activity | Recombinant Human | 55 | [3] |

Table 2: IC50 Values of Ciliobrevin D

| Target/Assay | Organism/System | IC50 (µM) | Reference(s) |

| Cytoplasmic Dynein 1 ATPase Activity | Bovine Brain | 15 | [3] |

| Cytoplasmic Dynein 2 ATPase Activity | Recombinant Human | 15.5 | [3] |

| Dynein-1-driven Microtubule Gliding | Recombinant Human | 15 | [6] |

| Dynein-2-driven Microtubule Gliding | Recombinant Human | 20 | [6] |

Table 3: Specificity of this compound/D

| Target Motor Protein | Assay | Effect | Concentration | Reference(s) |

| Kinesin-1 (KIF5) | Microtubule Gliding | No significant effect | 100 µM | [1][2][4] |

| Kinesin-1 (KIF5) | ATPase Activity | No significant inhibition | Not specified | [1][2] |

| Kinesin-5 (KIF11) | ATPase Activity | No significant inhibition | Not specified | [1][2] |

| p97 (AAA+ ATPase) | ER-associated protein degradation | No effect | Not specified | [4] |

| Mcm2-7 (AAA+ ATPase) | DNA unwinding | No effect | Not specified | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound.

Dynein ATPase Activity Assay (Non-Radioactive, Microplate-based)

This protocol is adapted from commercially available malachite green-based phosphate detection assays.

Materials:

-

Purified cytoplasmic dynein

-

Microtubules (taxol-stabilized)

-

This compound (or D) stock solution in DMSO

-

Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT

-

ATP solution

-

Malachite Green Reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute purified dynein and microtubules to desired concentrations in Assay Buffer.

-

Prepare a serial dilution of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Prepare ATP solution in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the dynein solution.

-

Add the this compound dilutions or vehicle control (Assay Buffer with DMSO) to the respective wells.

-

Add microtubules to the wells to measure microtubule-stimulated ATPase activity. For basal activity, add Assay Buffer instead.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate Reaction:

-

Add ATP solution to all wells to start the reaction. The final volume should be consistent in all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

-

-

Stop Reaction and Detection:

-

Stop the reaction by adding the Malachite Green Reagent according to the manufacturer's instructions. This reagent will detect the inorganic phosphate (Pi) released during ATP hydrolysis.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at the recommended wavelength (typically around 620-650 nm) using a microplate reader.

-

Generate a standard curve using known concentrations of phosphate.

-

Calculate the amount of Pi produced in each well and determine the ATPase activity.

-

Plot the ATPase activity against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

dot

Microtubule Gliding Assay

This assay visualizes the inhibition of dynein-powered microtubule movement.

Materials:

-

Purified cytoplasmic dynein

-

Rhodamine-labeled, taxol-stabilized microtubules

-

This compound (or D) stock solution in DMSO

-

Motility Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 10 µM taxol, and an oxygen scavenger system

-

ATP

-

Glass coverslips and microscope slides to create flow chambers

-

Casein solution

-

Fluorescence microscope with a temperature-controlled stage and a sensitive camera

Procedure:

-

Prepare Flow Chamber:

-

Assemble a flow chamber using a microscope slide and a coverslip.

-

-

Coat with Dynein:

-

Introduce a solution of purified dynein into the flow chamber and incubate to allow the motors to adsorb to the glass surface.

-

Block the remaining surface with a casein solution to prevent non-specific binding of microtubules.

-

-

Introduce Microtubules and Inhibitor:

-

Wash the chamber with Motility Buffer.

-

Introduce a solution of rhodamine-labeled microtubules in Motility Buffer containing the desired concentration of this compound or vehicle control (DMSO).

-

-

Initiate Motility:

-

Add Motility Buffer containing ATP to initiate microtubule gliding.

-

-

Image Acquisition:

-

Immediately visualize the microtubules using a fluorescence microscope.

-

Acquire time-lapse image sequences to record microtubule movement.

-

-

Data Analysis:

-

Track the movement of individual microtubules over time to determine their velocity.

-

Compare the velocities of microtubules in the presence and absence of this compound.

-

Generate kymographs to visualize the movement of microtubules along their tracks.

-

Melanosome Aggregation Assay in Xenopus Melanophores

This cell-based assay assesses the effect of this compound on dynein-mediated organelle transport.[4]

Materials:

-

Xenopus laevis melanophore cell line

-

Cell culture medium

-

Melanocyte-stimulating hormone (MSH)

-

Melatonin

-

This compound stock solution in DMSO

-

Brightfield microscope with a camera

Procedure:

-

Cell Culture and Treatment:

-

Culture Xenopus melanophores to an appropriate confluency.

-

Treat the cells with MSH to induce melanosome dispersion.

-

Add melatonin to the medium to stimulate dynein-dependent melanosome aggregation towards the cell center.

-

Simultaneously, treat the cells with different concentrations of this compound or a vehicle control.

-

-

Image Acquisition:

-

At various time points after treatment, acquire brightfield images of the cells.

-

-

Quantitative Analysis:

-

Quantify the degree of melanosome aggregation. This can be done by measuring the area occupied by the pigment granules relative to the total cell area or by scoring cells as "aggregated" or "dispersed" based on a defined criterion.

-

Plot the percentage of cells with aggregated melanosomes against the this compound concentration.

-

Spindle Pole Assembly Assay

This assay evaluates the role of dynein in mitotic spindle organization.[4]

Materials:

-

Adherent mammalian cell line (e.g., HeLa, NIH-3T3)

-

Cell culture medium

-

This compound stock solution in DMSO

-

Fixative (e.g., ice-cold methanol)

-

Permeabilization buffer (e.g., PBS with Triton X-100)

-

Blocking buffer (e.g., PBS with BSA)

-

Primary antibodies against α-tubulin and a spindle pole marker (e.g., γ-tubulin)

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Grow cells on coverslips to sub-confluency.

-

Treat the cells with this compound or vehicle control for a duration that allows a significant portion of cells to enter mitosis (e.g., by synchronizing the cells first).

-

-

Immunofluorescence Staining:

-

Fix, permeabilize, and block the cells.

-

Incubate with primary antibodies against α-tubulin and γ-tubulin.

-

Incubate with appropriate fluorophore-conjugated secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

-

Image Acquisition and Analysis:

-

Acquire images of mitotic cells using a fluorescence microscope.

-

Analyze the morphology of the mitotic spindles. In this compound-treated cells, look for defects such as unfocused or multipolar spindles.

-

Quantify the percentage of mitotic cells exhibiting abnormal spindle morphologies at different concentrations of this compound.

-

Signaling and Transport Pathways

This compound directly impacts the cytoplasmic dynein-dynactin transport machinery. This complex is responsible for the retrograde transport of a diverse range of cargoes.

dot

The process begins with a cargo binding to a specific adaptor protein. This adaptor then recruits the dynactin complex, which in turn activates the cytoplasmic dynein motor. The activated dynein complex then transports the cargo along the microtubule towards its minus-end, which is typically located near the cell center. This compound disrupts this entire process by inhibiting the core ATPase activity of the dynein motor.

Applications and Future Directions

This compound has proven to be an invaluable tool for cell biologists studying a wide range of dynein-dependent processes, including:

-

Cell Division: Investigating the role of dynein in mitotic spindle assembly, chromosome segregation, and cytokinesis.[4]

-

Intracellular Transport: Elucidating the pathways of organelle positioning (e.g., Golgi apparatus), vesicle trafficking, and endosome maturation.

-

Neurobiology: Studying axonal transport, neuronal migration, and the pathogenesis of neurodegenerative diseases linked to dynein dysfunction.

-

Ciliogenesis and Development: Probing the role of intraflagellar transport (IFT) in the formation and function of primary cilia and its implications for developmental signaling pathways like Hedgehog.[4]

While this compound is a potent and specific inhibitor of cytoplasmic dynein, it is important to consider potential off-target effects, although studies have shown it does not significantly affect other AAA+ ATPases like p97 and Mcm2-7 or kinesin motors at effective concentrations.[4]

The development of more potent and specific analogues of this compound, as well as compounds with different mechanisms of action, will further enhance our ability to dissect the complex biology of cytoplasmic dynein. Furthermore, the therapeutic potential of targeting dynein in diseases such as cancer and neurodegeneration is an active area of research, and this compound serves as a critical lead compound in these efforts.

Conclusion

This compound is a cornerstone of modern cell biology research, providing a means to acutely and specifically inhibit the function of the cytoplasmic dynein motor. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative activity, and detailed experimental protocols for its application. By leveraging this powerful chemical tool, researchers can continue to unravel the intricate roles of dynein in cellular health and disease, paving the way for novel therapeutic strategies.

References

- 1. The Dynein Inhibitor Ciliobrevin D Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ciliobrevins as tools for studying dynein motor function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of the Structural Mechanism of ATP Inhibition at the AAA1 Subunit of Cytoplasmic Dynein-1 Using a Chemical “Toolkit” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Specificity and Selectivity of Ciliobrevin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciliobrevin A, initially identified as an inhibitor of the Hedgehog (Hh) signaling pathway, has emerged as a valuable chemical probe for dissecting cellular processes reliant on the microtubule motor protein, cytoplasmic dynein. Its utility in research and potential therapeutic development hinges on a thorough understanding of its specificity and selectivity. This technical guide provides an in-depth analysis of this compound's mechanism of action, its inhibitory profile against its primary target and other related proteins, and detailed protocols for key experimental assays.

Introduction

This compound is a cell-permeable small molecule that was first described as an antagonist of the Hedgehog (Hh) signaling pathway, acting downstream of the core pathway component Smoothened (Smo).[1][2][3][4] Subsequent research revealed that its effects on Hh signaling are a consequence of its primary mechanism of action: the inhibition of the AAA+ (ATPases Associated with diverse cellular Activities) motor protein, cytoplasmic dynein.[5][6][7] This discovery positioned this compound as the first specific, small-molecule inhibitor of cytoplasmic dynein, providing a powerful tool to acutely perturb dynein-dependent processes.[5] These processes are extensive and critical for cellular function, including intracellular trafficking, primary cilia formation and function, and mitotic spindle organization.[5][8][9]

Mechanism of Action

This compound functions as a non-selective inhibitor of both cytoplasmic dynein 1 and dynein 2.[6] It targets the ATPase activity of the dynein motor domain.[1][2][4] Kinetic studies suggest that this compound acts in a nucleotide-competitive manner, interfering with the binding of ATP to the dynein motor.[5][6] This inhibition of ATP hydrolysis prevents the conformational changes required for dynein to move along microtubules, effectively stalling its motor function.[9][10]

Data Presentation: Quantitative Inhibitory Profile

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its more potent analog, Ciliobrevin D.

| Target/Process | Inhibitor | IC50 Value | Assay Type | Reference |

| Hedgehog Pathway Activation | This compound | 7 µM | Shh-induced signaling | [1][2][3][4] |

| Cytoplasmic Dynein 1 | This compound | 52.0 µM | ATPase Activity | [11] |

| Cytoplasmic Dynein 2 | This compound | 55.0 µM | ATPase Activity | [11] |

| Cytoplasmic Dynein 1 | Ciliobrevin D | 15.0 µM | Microtubule Gliding | [12] |

| Cytoplasmic Dynein 2 | Ciliobrevin D | 20 µM | Microtubule Gliding | [12] |

| Hedgehog Pathway Activation | Ciliobrevin D | 15.5 µM | Gli-driven Luciferase Reporter | [12] |

Specificity and Selectivity

Primary Target: Cytoplasmic Dynein

This compound and its derivatives are potent inhibitors of cytoplasmic dynein.[5] This inhibition extends to both major cytoplasmic isoforms, dynein 1 and dynein 2, with similar potencies, indicating a lack of significant isoform selectivity for the parent compound.[6][11] This broad activity makes this compound a useful tool for studying processes that may involve either or both dynein isoforms. However, it is important to note that analogs of Ciliobrevin have been developed with improved potency and some selectivity towards dynein 2.[11]

Off-Target Effects

A critical aspect of any chemical probe is its selectivity profile. This compound has been evaluated against several potential off-targets:

-

Kinesin Motors: In vitro microtubule gliding and ATPase assays have demonstrated that this compound and D do not significantly inhibit the activity of kinesin-1 or kinesin-5, two major microtubule-based motor proteins that mediate anterograde transport.[1][9][13]

-

Other AAA+ ATPases: Studies have shown that this compound does not broadly target other members of the AAA+ ATPase family, such as p97 and Mcm2-7, indicating a degree of specificity for the dynein motor domain.[6]

-

Anterograde Transport: Despite its lack of direct activity against kinesins, treatment with Ciliobrevin D has been observed to impair the anterograde transport of various organelles in axons.[1][2][8] This is hypothesized to be an indirect consequence of dynein inhibition, where stalled retrograde cargo creates "traffic jams" on the microtubule network, physically impeding anterograde movement.[2][14] This highlights the interconnectedness of bidirectional transport and the need for careful interpretation of cellular phenotypes.

Mandatory Visualizations

Experimental Protocols

Dynein ATPase Activity Assay

This protocol is a generalized method for measuring the microtubule-stimulated ATPase activity of purified dynein and its inhibition by this compound.

Materials:

-

Purified cytoplasmic dynein

-

Polymerized, taxol-stabilized microtubules

-

Assay Buffer (e.g., 12 mM PIPES-NaOH pH 7.0, 2 mM MgCl2, 10 µM Taxol)

-

ATP solution

-

This compound stock solution in DMSO

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

96-well microplate

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, microtubules (e.g., final concentration 0-20 µM), and purified dynein (e.g., final concentration 50 nM).

-

Add this compound (or DMSO as a vehicle control) to the desired final concentrations to the appropriate wells of the microplate. Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the plate at 25°C for a set time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader.

-

Calculate the ATPase activity (nmol Pi/min/mg dynein) and determine the IC50 value for this compound by plotting percent inhibition against inhibitor concentration.

In Vitro Microtubule Gliding Assay

This assay directly visualizes the motor activity of dynein by observing the movement of microtubules over a dynein-coated surface.

Materials:

-

Purified cytoplasmic dynein

-

Rhodamine-labeled, taxol-stabilized microtubules

-

Flow chambers (constructed from a glass slide and coverslip)

-

Blocking solution (e.g., 1 mg/mL casein in Assay Buffer)

-

Motility Buffer (Assay Buffer supplemented with ATP, an oxygen scavenger system like glucose oxidase/catalase, and DTT)

-

This compound stock solution in DMSO

-

Fluorescence microscope with a temperature-controlled stage and a sensitive camera

Procedure:

-

Introduce the dynein solution into the flow chamber and incubate for 5 minutes to allow the motors to adsorb to the glass surface.

-

Wash the chamber with Assay Buffer to remove unbound dynein.

-

Introduce the blocking solution and incubate for 5 minutes to passivate the surface and prevent non-specific microtubule binding.

-

Wash the chamber with Assay Buffer.

-

Introduce a solution of rhodamine-labeled microtubules in Assay Buffer. Allow them to bind to the immobilized dynein.

-

Wash gently to remove unbound microtubules.

-

Initiate motility by flowing in Motility Buffer containing either this compound at the desired concentration or DMSO as a control.

-

Immediately begin acquiring time-lapse images using fluorescence microscopy.

-

Analyze the image sequences to generate kymographs and calculate the average gliding velocity of the microtubules.

Hedgehog Signaling Luciferase Reporter Assay

This cell-based assay quantifies the activity of the Hedgehog pathway by measuring the expression of a reporter gene (luciferase) under the control of a Gli-responsive promoter.[15][16][17][18]

Materials:

-

NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (e.g., Shh-LIGHT2 cells).

-

Cell culture medium (e.g., DMEM with 10% calf serum).

-

Low-serum medium (e.g., DMEM with 0.5% calf serum).

-

Sonic Hedgehog (Shh)-conditioned medium or a Smoothened agonist (e.g., SAG).

-

This compound stock solution in DMSO.

-

96-well cell culture plates.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

Procedure:

-

Seed the reporter cells into a 96-well plate and grow to confluence.

-

Induce quiescence and ciliogenesis by switching to low-serum medium for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (or DMSO control) for 1-2 hours.

-

Stimulate the Hedgehog pathway by adding Shh-conditioned medium or a Smoothened agonist.

-

Incubate for 24-30 hours.

-

Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase kit.

-

Measure both firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the kit manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for differences in cell number and transfection efficiency.

-

Calculate the percent inhibition of Hedgehog signaling for each this compound concentration and determine the IC50 value.

Immunofluorescence for Primary Cilia and IFT Protein Localization

This protocol allows for the visualization of primary cilia and the localization of intraflagellar transport (IFT) proteins, which are affected by dynein inhibition.[5][13][19]

Materials:

-

Cells grown on glass coverslips (e.g., NIH/3T3 or IMCD3 cells).

-

Serum-free medium to induce ciliogenesis.

-

This compound stock solution in DMSO.

-

Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 5% BSA in PBS).

-

Primary antibodies (e.g., anti-acetylated tubulin or anti-Arl13B for cilia; anti-IFT88 for IFT protein).

-

Fluorophore-conjugated secondary antibodies.

-

DAPI for nuclear staining.

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Grow cells on coverslips to near confluence.

-

Induce ciliogenesis by serum starvation for 24-48 hours.

-

Treat cells with this compound or DMSO for the desired time (e.g., 4-24 hours).

-

Fix the cells with the chosen fixative (e.g., 4% PFA for 15 minutes at room temperature).

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with appropriate fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Stain nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto glass slides using mounting medium.

-

Image the cells using a fluorescence microscope, capturing images of cilia morphology and the localization of the IFT protein. Analyze for changes in cilia length or accumulation of IFT proteins at the ciliary tip.

Conclusion

This compound is a specific inhibitor of cytoplasmic dynein, targeting its ATPase activity with minimal off-target effects on other motor proteins like kinesins. While it lacks isoform selectivity between dynein 1 and 2, its ability to acutely and reversibly inhibit dynein function has made it an indispensable tool in cell biology. Researchers using this compound should be aware of its potent effects on a wide range of cellular processes and the potential for indirect effects, such as the disruption of anterograde transport. A thorough understanding of its specificity, combined with appropriate control experiments, will continue to facilitate new discoveries into the fundamental roles of cytoplasmic dynein in health and disease.

References

- 1. The Dynein Inhibitor Ciliobrevin D Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. This compound | Hedgehog Signaling | Tocris Bioscience [tocris.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Quantitative Determination of Primary Cilia Protein Distribution Using Immunofluorescence Staining and MATLAB Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS:302803-72-1 | Hh pathway antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. researchgate.net [researchgate.net]

- 9. Ciliobrevins as tools for studying dynein motor function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Ciliobrevins as tools for studying dynein motor function [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. web.stanford.edu [web.stanford.edu]

- 16. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Imaging Intraflagellar Transport in Mammalian Primary Cilia - PMC [pmc.ncbi.nlm.nih.gov]

Ciliobrevin A: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciliobrevin A is a potent, cell-permeable small molecule inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) motor protein, cytoplasmic dynein.[1][2][3] First identified through a high-throughput screen for inhibitors of the Hedgehog (Hh) signaling pathway, it has emerged as a critical tool for dissecting the multifaceted roles of cytoplasmic dynein in cellular processes.[1][4] This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of this compound, along with detailed experimental protocols and pathway diagrams to facilitate its application in research and drug development.

Chemical Properties and Structure

This compound, also known as HPI-4, is a synthetic organic compound with a complex heterocyclic structure.[5] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2,4-Dichloro-α-(3,4-dihydro-4-oxo-2(1H)-quinazolinylidene)-β-oxobenzenepropanenitrile | |

| Molecular Formula | C₁₇H₉Cl₂N₃O₂ | [5] |

| Molecular Weight | 358.18 g/mol | |

| CAS Number | 302803-72-1 | |

| Appearance | Crystalline solid | [5] |

| Purity | ≥98% | [5] |

| Solubility | Soluble in DMSO (to 100 mM) and dimethylformamide. Sparingly soluble in aqueous buffers. | [5] |

| Storage | Store at +4°C or -20°C | [5] |

| SMILES | N#CC(=C1NC2=CC=CC=C2C(=O)N1)C(=O)C3=CC=C(Cl)C=C3Cl | |

| InChI Key | SESYPWCSIZUIAS-FOWTUZBSSA-N |

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of cytoplasmic dynein, a motor protein responsible for the transport of various cellular cargoes along microtubules towards their minus-ends.[1][2][3] This inhibition is thought to occur in an ATP-competitive manner.[2][3] By targeting dynein, this compound disrupts a wide array of cellular functions, including:

-

Intraflagellar Transport (IFT): Cytoplasmic dynein 2 is essential for the retrograde transport of components within primary cilia. Inhibition of this process by this compound leads to the disruption of cilia structure and function.[1]

-

Hedgehog Signaling: The primary cilium is a crucial hub for Hedgehog signaling. By disrupting IFT, this compound indirectly inhibits the Hh pathway, a key regulator of embryonic development and tissue homeostasis.[1]

-

Mitosis: Cytoplasmic dynein 1 plays a critical role in mitotic spindle formation and chromosome segregation. Treatment with this compound can lead to defects in these processes.[1][6]

-

Organelle Transport: Dynein is responsible for the transport of various organelles, such as mitochondria, lysosomes, and the Golgi apparatus. This compound can impair the proper localization and movement of these organelles.

Quantitative Data

The inhibitory activity of this compound and its analogs has been quantified in various assays. The following table summarizes key IC₅₀ values.

| Target/Process | Inhibitor | IC₅₀ Value | Assay | Reference |

| Shh-induced Hedgehog Pathway Activation | This compound | 7 µM | Cell-based | |

| Dynein-2-driven Microtubule Gliding | Ciliobrevin D | 20 ± 1.0 µM | In vitro | [4] |

| DYNC1H1 (Dynein 1) ATPase Activity | Ciliobrevin Analog 37 | 280 µM | In vitro | [6][7] |

| DYNC2H1 (Dynein 2) ATPase Activity | Ciliobrevin Analog 37 | 11 µM | In vitro | [6][7] |

| DYNC1H1 (Dynein 1) ATPase Activity | Ciliobrevin Analog 43 | 158 µM | In vitro | [6][7] |

| DYNC2H1 (Dynein 2) ATPase Activity | Ciliobrevin Analog 43 | 16 µM | In vitro | [6][7] |

| DYNC1H1 (Dynein 1) ATPase Activity | Ciliobrevin Analog 47 | 130 µM | In vitro | [6][7] |

| DYNC2H1 (Dynein 2) ATPase Activity | Ciliobrevin Analog 47 | 11 µM | In vitro | [6][7] |

Experimental Protocols

In Vitro Microtubule Gliding Assay

This assay is used to directly visualize and quantify the inhibitory effect of this compound on dynein-driven microtubule motility.

Materials:

-

Purified cytoplasmic dynein

-

Taxol-stabilized, fluorescently labeled microtubules

-

Motility buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)

-

ATP solution

-

This compound stock solution (in DMSO)

-

Microscope slides and coverslips

-

Casein solution (for blocking)

-

Fluorescence microscope with a temperature-controlled stage and a sensitive camera

Protocol:

-

Chamber Preparation: Construct a flow chamber using a microscope slide and a coverslip.

-

Dynein Adsorption: Introduce a solution of purified dynein into the chamber and incubate to allow the motors to adsorb to the glass surface.

-

Blocking: Wash the chamber with motility buffer and then introduce a casein solution to block non-specific binding sites.

-

Microtubule Introduction: Introduce the fluorescently labeled microtubules into the chamber.

-

Initiation of Motility: Add the motility buffer containing ATP and the desired concentration of this compound (or DMSO as a control).

-

Data Acquisition: Immediately begin recording time-lapse image sequences of microtubule movement using the fluorescence microscope.

-

Analysis: Analyze the image sequences to determine the velocity and percentage of motile microtubules.

Dynein ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by dynein in the presence and absence of this compound.

Materials:

-

Purified cytoplasmic dynein

-

Microtubules

-

Assay buffer (e.g., 15 mM MOPS, 25 mM KCl, 0.1 mM EDTA, 2 mM MgCl₂, 1 mM DTT, pH 7.0)

-

ATP solution containing γ-³²P-ATP

-

This compound stock solution (in DMSO)

-

Malachite green reagent or other phosphate detection system

-

Microplate reader

Protocol:

-

Reaction Setup: In a microplate, combine the assay buffer, microtubules, and purified dynein.

-

Inhibitor Addition: Add this compound to the desired final concentrations (include a DMSO control). Pre-incubate for a short period.

-

Initiate Reaction: Add the ATP solution (containing a trace amount of γ-³²P-ATP) to start the reaction.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., perchloric acid).

-

Phosphate Detection: Measure the amount of inorganic phosphate released using a suitable detection method. For radiolabeled ATP, this involves separating the free phosphate from the unhydrolyzed ATP and quantifying the radioactivity. For colorimetric assays, add the malachite green reagent and measure the absorbance.

-

Data Analysis: Calculate the rate of ATP hydrolysis and determine the IC₅₀ value for this compound.

Visualizations

Signaling Pathway Diagram

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Workflow for an in vitro microtubule gliding assay with this compound.

References

- 1. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Ciliobrevins as tools for studying dynein motor function [frontiersin.org]

- 3. Ciliobrevins as tools for studying dynein motor function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action | eLife [elifesciences.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Cytoplasmic Dynein Antagonists with Improved Potency and Isoform Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Ciliobrevin A Analogues: A Technical Guide to Functional Differences and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ciliobrevin A and its analogues, focusing on their functional differences as inhibitors of the molecular motor protein dynein. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Ciliobrevin and its Analogues

This compound was initially identified as an inhibitor of the Hedgehog (Hh) signaling pathway. Subsequent research revealed that its primary mechanism of action is the inhibition of cytoplasmic dynein, a minus-end directed microtubule motor protein. Dynein is crucial for a multitude of cellular processes, including intracellular transport, cell division, and the maintenance of cilia, which are essential for Hh signaling. This compound and its analogues, most notably Ciliobrevin D, have become valuable tools for studying dynein-dependent processes. More recently, a new class of analogues, the dynapyrazoles, have been developed with improved potency and a distinct mechanism of action.

Quantitative Data Presentation

The following tables summarize the reported inhibitory concentrations (IC50) of this compound, Ciliobrevin D, and the more potent analogue, Dynapyrazole-A, across various assays. This data highlights their functional differences in potency and selectivity.

Table 1: Inhibition of Dynein-Dependent Microtubule Gliding

| Compound | Dynein Isoform | IC50 (µM) | Reference(s) |

| Ciliobrevin D | Dynein 1 | 15 ± 2.9 | |

| Ciliobrevin D | Dynein 2 | 20 ± 1.0 | |

| Dynapyrazole-A | Dynein 1 | 2.3 ± 1.4 | |

| Dynapyrazole-A | Dynein 2 | 2.6 ± 1.3 |

Table 2: Inhibition of Dynein ATPase Activity

| Compound | Dynein Isoform | ATPase Activity Type | IC50 (µM) | Reference(s) |

| This compound | Dynein 1 | Basal & MT-Stimulated | 52 | |

| Ciliobrevin D | Not Specified | Basal & MT-Stimulated | 15 | |

| Dynapyrazole-A | Not Specified | MT-Stimulated | Not specified, but potent |

Table 3: Inhibition of Hedgehog Signaling Pathway

| Compound | Assay | IC50 (µM) | Reference(s) |

| This compound | Shh-induced Hh activation | 7 | |

| Ciliobrevin D | Gli-driven luciferase reporter | 15.5 ± 3 | |

| Dynapyrazole-A | Gli-driven luciferase reporter | 1.9 ± 0.6 |

Functional Differences and Structure-Activity Relationships

This compound and D inhibit both the basal and microtubule-stimulated ATPase activity of dynein. In contrast, dynapyrazoles, such as Dynapyrazole-A, were designed to be more potent and exhibit a different mechanism, primarily blocking the microtubule-stimulated ATPase activity of dynein. This suggests that dynapyrazoles may offer greater specificity for dynein actively engaged in transport along microtubules.

The development of dynapyrazoles was guided by the chemical structure of ciliobrevins, aiming to create more potent and stable inhibitors. Structure-activity relationship (SAR) studies have explored various modifications to the ciliobrevin scaffold to enhance potency and isoform selectivity.

Caption: Structure-activity relationship leading to more potent analogues.

Experimental Protocols

In Vitro Dynein ATPase Assay

This assay measures the rate of ATP hydrolysis by purified dynein in the presence and absence of microtubules and various concentrations of the inhibitor.

Methodology:

-

Reagents and Buffers:

-

Purified cytoplasmic dynein

-

Taxol-stabilized microtubules

-

Assay Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl2, 1 mM DTT

-

ATP solution containing a trace amount of [γ-32P]ATP

-

Ciliobrevin analogues dissolved in DMSO

-

-

Procedure:

-

Incubate purified dynein with or without microtubules in the assay buffer.

-

Add varying concentrations of the ciliobrevin analogue or DMSO (vehicle control).

-

Initiate the reaction by adding the ATP solution.

-

Incubate at room temperature for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Separate the released inorganic phosphate ([32P]Pi) from the unhydrolyzed ATP using a charcoal separation method.

-

Quantify the amount of [32P]Pi using a scintillation counter.

-

Calculate the specific ATPase activity and determine the IC50 value for each inhibitor.

-

Microtubule Gliding Assay

This assay directly visualizes the motor activity of dynein by observing the movement of fluorescently labeled microtubules over a surface coated with dynein.

Methodology:

-

Reagents and Buffers:

-

Purified cytoplasmic dynein

-

Rhodamine-labeled, taxol-stabilized microtubules

-

Motility Buffer: 12 mM PIPES (pH 7.0), 2 mM MgCl2, 10 µM Taxol

-

ATP solution

-

Ciliobrevin analogues dissolved in DMSO

-

-

Procedure:

-

Prepare a flow chamber using a glass slide and coverslip.

-

Coat the inside of the chamber with an antibody against a tag on the purified dynein.

-

Introduce the purified dynein into the chamber and allow it to bind to the antibody-coated surface.

-

Wash out unbound dynein.

-

Introduce the fluorescently labeled microtubules into the chamber.

-

Add the motility buffer containing ATP and the desired concentration of the ciliobrevin analogue or DMSO.

-

Observe microtubule movement using fluorescence microscopy and record time-lapse videos.

-

Analyze the videos to determine the velocity of microtubule gliding.

-

Calculate the IC50 value for inhibition of gliding motility.

-

Caption: Experimental workflow for in vitro dynein inhibition assays.

Signaling Pathway Analysis: Hedgehog Signaling

The Hedgehog signaling pathway is essential for embryonic development and tissue homeostasis. A key component of this pathway is the primary cilium, where signaling components are concentrated and transported. Dynein 2 is responsible for retrograde intraflagellar transport (IFT), moving protein complexes from the tip of the cilium back to the base. Ciliobrevins and their analogues inhibit this process, leading to the accumulation of signaling components at the ciliary tip and subsequent disruption of the Hh pathway.

Caption: Ciliobrevin analogues disrupt Hedgehog signaling via dynein inhibition.

Conclusion

This compound and its analogues are indispensable chemical tools for dissecting the multifaceted roles of cytoplasmic dynein in cellular biology. The development of more potent and mechanistically distinct analogues like dynapyrazoles offers new opportunities for targeted and nuanced studies of dynein function. This guide provides a foundational resource for researchers aiming to utilize these compounds in their investigations, from understanding their quantitative differences to implementing key experimental protocols. A thorough understanding of their functional characteristics is paramount for the accurate interpretation of experimental results and for the potential development of novel therapeutics targeting dynein-related pathologies.

The Effect of Ciliobrevin A on Microtubule Dynamics and Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciliobrevin A is a potent, cell-permeable small molecule inhibitor of the AAA+ (ATPases Associated with diverse cellular Activities) ATPase motor protein, cytoplasmic dynein.[1][2] While it does not interact directly with tubulin, its profound impact on dynein function makes it an invaluable tool for investigating the role of this motor protein in microtubule-dependent cellular processes. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on microtubule dynamics and stability, quantitative data on its activity, and detailed protocols for key experimental assays.

Introduction to this compound

Initially identified as an inhibitor of the Hedgehog (Hh) signaling pathway, this compound was subsequently characterized as a specific antagonist of cytoplasmic dynein.[3][4][5] It functions by inhibiting the ATPase activity of dynein, thereby stalling its motor function which is essential for a multitude of cellular activities.[6] These processes include the formation and maintenance of the mitotic spindle, intracellular transport of organelles and vesicles, and the regulation of cilia formation and function.[7][8] Its ability to acutely and reversibly inhibit dynein allows researchers to dissect the intricate roles of dynein-mediated transport and force generation on the microtubule cytoskeleton.[4]

Mechanism of Action

This compound's effect on microtubules is indirect. It does not bind to tubulin or directly influence microtubule polymerization. Instead, it targets the AAA+ ATPase domain of cytoplasmic dynein 1 and dynein 2.[6][9] By competitively inhibiting ATP hydrolysis, this compound prevents the conformational changes in dynein that are necessary for its "walking" motion along microtubule tracks towards the minus-end.[6] This inhibition disrupts all cellular processes that rely on dynein's ability to transport cargo or to organize and apply tension to microtubule arrays.

References

- 1. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microtubules stabilize cell polarity by localizing rear signals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Dynein Inhibitor Ciliobrevin D Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The dynein inhibitor Ciliobrevin D inhibits the bidirectional transport of organelles along sensory axons and impairs NGF-mediated regulation of growth cones and axon branches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Ciliobrevins as tools for studying dynein motor function [frontiersin.org]

- 6. Ciliobrevins as tools for studying dynein motor function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The dynein inhibitor <scp>C</scp>iliobrevin <scp>D</scp> inhibits the bidirectional transport of organelles along senso… [ouci.dntb.gov.ua]

- 8. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 9. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]

Ciliobrevin A: A Technical Guide to its Role in the Inhibition of the Hedgehog Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Ciliobrevin A, a small molecule inhibitor critically important for research into the Hedgehog (Hh) signaling pathway. By targeting the AAA+ ATPase motor protein, cytoplasmic dynein, this compound offers a unique mechanism for disrupting Hh signaling downstream of the core transmembrane proteins Patched (PTCH) and Smoothened (SMO). This document details its mechanism of action, summarizes key quantitative data, provides essential experimental protocols, and visualizes complex interactions through signaling and workflow diagrams.

Introduction to Hedgehog Signaling and this compound

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and cellular proliferation.[1][2] Its dysregulation is implicated in various developmental disorders and cancers, including medulloblastoma and basal cell carcinoma.[1][2][3] In vertebrates, the functionality of the Hh pathway is intrinsically linked to the primary cilium, a microtubule-based organelle that acts as a central hub for signal transduction.[3][4][5] Key components of the pathway, including the receptor Patched1 (PTCH1), the signal transducer Smoothened (SMO), and the Gli family of transcription factors, dynamically traffic to, from, and within the primary cilium to regulate gene expression.[3][5][6]

This compound, also known as HPI-4, was identified as a potent antagonist of the Hh pathway.[7][8][9] Unlike many other Hh inhibitors that target SMO directly (e.g., cyclopamine), this compound acts through a distinct mechanism: the inhibition of cytoplasmic dynein.[7][8][10][11] This inhibition disrupts the intracellular transport necessary for the formation and function of the primary cilium, thereby blocking signal transmission downstream of SMO.[7][11][12] This makes this compound an invaluable tool for dissecting the roles of ciliary transport in Hh signaling and for exploring alternative therapeutic strategies against Hh-driven diseases.

Mechanism of Action: Dynein Inhibition and Ciliary Disruption

This compound's primary molecular target is the AAA+ (ATPases Associated with diverse cellular Activities) ATPase motor, cytoplasmic dynein.[11][12][13] This motor protein is responsible for minus-end-directed transport along microtubules, a process essential for numerous cellular functions, including organelle transport, mitotic spindle formation, and intraflagellar transport (IFT) within the primary cilium.[11][13][14]

The Canonical Hedgehog Signaling Pathway

In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the receptor PTCH1 is localized to the primary cilium, where it actively inhibits the ciliary accumulation and activation of SMO.[3] This leads to the proteolytic processing of full-length Gli transcription factors (Gli2/3-FL) into their N-terminal repressor forms (Gli2/3-R), which then translocate to the nucleus to suppress Hh target gene expression.[11]

Upon Shh binding to PTCH1, the inhibition on SMO is relieved. PTCH1 exits the cilium, allowing SMO to accumulate within the ciliary membrane.[3][4] Ciliary SMO then prevents the processing of Gli proteins into repressors. Full-length Gli proteins are subsequently modified into transcriptional activators (Gli-A), which move to the nucleus to activate the expression of Hh target genes such as Gli1 and Ptch1.[11]

This compound's Disruptive Role

This compound blocks the Hh pathway by inhibiting cytoplasmic dynein, which has several key consequences:

-

Perturbs Primary Cilia Formation: Dynein-mediated IFT is essential for building and maintaining the primary cilium. By inhibiting dynein, this compound leads to malformation, truncation, or complete absence of primary cilia.[7][10][11][15] Without this critical organelle, Hh signal transduction cannot occur.

-

Disrupts Protein Trafficking: Even in cells with existing cilia, this compound inhibits the dynein-dependent retrograde transport required to move components out of the cilium and maintain pathway homeostasis.[11][14] This leads to the abnormal accumulation of proteins at the ciliary tip.[15]

-

Alters Gli Processing and Localization: The inhibition of ciliary transport directly affects the regulation of Gli proteins. This compound treatment mimics some aspects of Hh pathway activation, such as the accumulation of Gli2 in the cilium.[11][14] However, because the overall ciliary structure and transport are compromised, this does not lead to productive pathway activation. Instead, it prevents the proper balance of Gli activator and repressor forms, ultimately blocking the expression of Hh target genes.[11][15] this compound acts downstream of SMO and has been shown to block Hh signaling even in cells with a constitutively active, oncogenic form of SMO.[8][15]

References

- 1. Hedgehog signaling: From basic research to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of anticancer agents targeting the Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Hedgehog signaling and the primary cilium: implications for spatial and temporal constraints on signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Primary Cilium as a Hedgehog Signal Transduction Machine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "The Immunofluorescence-Based Detection of Hedgehog Pathway Components " by Shu Yang and Xiaoyan Zheng [hsrc.himmelfarb.gwu.edu]

- 7. This compound | Hedgehog Signaling | Tocris Bioscience [tocris.com]

- 8. This compound | Hedgehog inhibitor, Dynein inhibitor | Probechem Biochemicals [probechem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. rndsystems.com [rndsystems.com]

- 11. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. This compound | CAS:302803-72-1 | Hh pathway antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. Ciliobrevins as tools for studying dynein motor function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

Ciliobrevin A's Impact on Intracellular Organelle Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ciliobrevin A, and its more potent analog Ciliobrevin D, are invaluable small molecule inhibitors for dissecting the intricate processes of intracellular organelle transport. By specifically targeting the AAA+ ATPase activity of cytoplasmic dynein, these compounds provide a means to acutely and reversibly disrupt the retrograde transport of a multitude of organelles along microtubules. This guide offers a comprehensive overview of this compound's mechanism of action, its quantifiable effects on the transport of various organelles, detailed experimental protocols for studying these effects, and a visual representation of the key signaling pathways involved. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this compound as a tool to investigate the roles of dynein-mediated transport in cellular physiology and disease.

Mechanism of Action

This compound functions as a potent and cell-permeable inhibitor of cytoplasmic dynein 1 and dynein 2, motor proteins responsible for retrograde transport towards the minus-end of microtubules.[1][2][3] Its inhibitory effect stems from its action as an ATP-competitive antagonist, binding to the nucleotide-binding pocket of the dynein heavy chain's AAA+ domain and thereby preventing ATP hydrolysis, the energy source for dynein's motor activity.[2] This inhibition of ATPase activity effectively stalls the dynein motor, leading to a disruption of the transport of various intracellular cargoes.

Quantitative Impact on Organelle Transport

This compound and its derivatives have been demonstrated to significantly impede the transport of a variety of intracellular organelles. The following tables summarize the quantitative effects observed in different studies. It is important to note that the extent of inhibition can vary depending on the specific organelle, cell type, and experimental conditions.

Table 1: Effect of Ciliobrevin D on Organelle Motility in Embryonic Chicken Dorsal Root Ganglion Neurons [4][5][6]

| Organelle | Treatment | % Motile Organelles | Anterograde Movement (% of time) | Retrograde Movement (% of time) | Stalled (% of time) |

| Mitochondria | Control (DMSO) | 40.8% | 21.3 ± 4% | 13.8 ± 2% | 67.5% |

| 20 µM Ciliobrevin D (45 min) | 13.6% | 7.1 ± 2% | 7.4 ± 3% | 85.4% | |

| Lysosomes | Control (DMSO) | 44.3% | - | - | - |

| 20 µM Ciliobrevin D (45 min) | 0.7% | - | - | - | |

| Golgi-derived Vesicles | Control (DMSO) | 84.4% | - | - | - |

| 20 µM Ciliobrevin D (45 min) | 17.9% | - | - | - |

Table 2: IC50 Values of this compound and Analogs for Dynein ATPase Activity [1][7][8]

| Compound | Target | IC50 (µM) |

| This compound | Dynein 1 (DYNC1H1) | 52 |

| Dynein 2 (DYNC2H1) | 55 | |

| Ciliobrevin D | Dynein 1 (in vitro gliding) | ~15 |

| Dynein 2 (in vitro gliding) | ~20 |

Table 3: Effect of Ciliobrevin D on Synaptic Cargo Transport in Neurons [9]

| Transport Direction | Ciliobrevin D Concentration | Mean Velocity (µm/s) |

| Anterograde | 0 µM | ~1.3 |

| 200 µM | Slightly decreased | |

| 500 µM | Slightly decreased | |

| Retrograde | 0 µM | ~0.94 |

| 200 µM | Significantly decreased | |

| 500 µM | Severely decreased |

Experimental Protocols

The following protocols provide a general framework for investigating the effects of this compound on intracellular organelle transport using live-cell imaging and kymograph analysis.

Live-Cell Imaging of Organelle Transport

This protocol outlines the steps for labeling specific organelles and performing live-cell imaging to observe their dynamics.

Materials:

-

Cell culture medium appropriate for the cell line

-

Glass-bottom imaging dishes

-

Fluorescent probes for organelle labeling (see Table 4)

-

This compound or D (stock solution in DMSO)

-

Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Table 4: Fluorescent Probes for Live-Cell Organelle Labeling

| Organelle | Fluorescent Probe | Typical Concentration | Incubation Time |

| Mitochondria | MitoTracker™ Green FM | 25 nM | 30-45 min |

| Lysosomes | LysoTracker™ Red DND-99 | 75 nM | 30 min |

| Golgi Apparatus | BODIPY™ FL C5-Ceramide | 5 µM | 30 min |

| Endosomes | Fluorescently labeled transferrin | 25-50 µg/mL | 5-30 min |

| Peroxisomes | Transfection with GFP-SKL | - | 24-48 hours |

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes at an appropriate density to allow for clear visualization of individual cells and their processes.

-

Organelle Labeling:

-

For dye-based probes, incubate cells with the fluorescent probe at the recommended concentration and duration in serum-free medium.

-

Wash the cells three times with pre-warmed complete medium to remove excess dye.

-

For genetically encoded probes (e.g., GFP-SKL for peroxisomes), transfect the cells 24-48 hours prior to imaging.

-

-

Ciliobrevin Treatment:

-

Prepare the desired concentration of this compound or D in complete medium from a DMSO stock. A final DMSO concentration of <0.1% is recommended to avoid solvent effects.

-

Replace the medium in the imaging dish with the Ciliobrevin-containing medium. For control experiments, use medium with the equivalent concentration of DMSO.

-

Incubate the cells for the desired time (e.g., 20-60 minutes) in the incubator or on the microscope stage with environmental control.[4][10]

-

-

Image Acquisition:

-

Place the imaging dish on the microscope stage and allow the temperature to equilibrate.

-

Acquire time-lapse images using appropriate filter sets for the chosen fluorescent probe.

-

Typical imaging parameters include acquiring frames every 1-5 seconds for a total duration of 2-5 minutes. Adjust these parameters based on the speed of the organelle being imaged.

-

Kymograph Analysis of Organelle Motility

Kymographs are a powerful tool for visualizing and quantifying the movement of organelles over time from a time-lapse image series.

Software:

Procedure:

-

Open Image Sequence: Open the time-lapse image sequence in Fiji.

-

Draw a Trajectory: Use the "Segmented Line" tool to draw a line along the path of organelle movement (e.g., along an axon or dendrite).

-

Generate Kymograph: With the line ROI selected, run the "Multiple Kymograph" plugin. This will generate a new image where the x-axis represents the distance along the drawn line and the y-axis represents time.

-

Analyze Kymograph:

-

Stationary organelles will appear as vertical lines.

-

Moving organelles will appear as diagonal lines. The slope of the line is inversely proportional to the velocity.

-

Anterograde and retrograde movements can be distinguished by the direction of the slope.

-

-

Quantify Motility Parameters:

-

Velocity: Measure the slope of the diagonal lines (Δx/Δt).

-

Run Length: Measure the length of the continuous diagonal segments.

-

Frequency of Movement: Count the number of motile events per unit of time.

-

Percentage of Time in Motion/Pause: Measure the duration of motile and stationary phases.

-

Signaling Pathway

The primary signaling pathway affected by this compound in the context of organelle transport is the dynein-dynactin motor complex. This complex is responsible for linking cargo to the microtubule track and driving its movement.

The dynein-dynactin complex is a multi-protein assembly. Dynactin acts as an essential cofactor, enhancing the processivity of dynein and mediating its interaction with cargo via various adaptor proteins.[16][17][18][19][20] Cargo adaptors, such as Bicaudal D2 (BICD2) and Hook3, are specific to different organelles and are responsible for linking the dynein-dynactin motor to its cargo.[16][20] this compound's inhibition of the dynein motor disrupts this entire process, leading to the observed cessation of organelle transport.

Conclusion

This compound and its analogs are indispensable tools for the study of intracellular organelle transport. Their specific and potent inhibition of cytoplasmic dynein allows for the acute and reversible perturbation of retrograde transport, enabling researchers to probe the fundamental roles of this process in a wide range of cellular functions and disease states. This technical guide provides a foundational understanding of this compound's mechanism, its quantifiable effects, and the experimental approaches to study its impact. By leveraging this knowledge, researchers can continue to unravel the complexities of intracellular transport and its implications for human health.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Ciliobrevins as tools for studying dynein motor function [frontiersin.org]

- 3. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Dynein Inhibitor Ciliobrevin D Inhibits the Bi-directional Transport of Organelles along Sensory Axons and Impairs NGF-Mediated Regulation of Growth Cones and Axon Branches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The dynein inhibitor Ciliobrevin D inhibits the bidirectional transport of organelles along sensory axons and impairs NGF-mediated regulation of growth cones and axon branches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of the Structural Mechanism of ATP Inhibition at the AAA1 Subunit of Cytoplasmic Dynein-1 Using a Chemical “Toolkit” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Quantifying Single and Dual Channel Live Imaging Data: Kymograph Analysis of Organelle Motility in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantifying Single and Dual Channel Live Imaging Data: Kymograph Analysis of Organelle Motility in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantifying Protein Dynamics by Kymograph Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. KymoAnalyzer: A Software Tool for the Quantitative Analysis of Intracellular Transport in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Assembly and activation of dynein–dynactin by the cargo adaptor protein Hook3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cargo adaptors regulate stepping and force generation of mammalian dynein-dynactin. [vivo.weill.cornell.edu]

- 18. Molecular mechanism of dynein-dynactin complex assembly by LIS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Cargo-Mediated Activation of Cytoplasmic Dynein in vivo [frontiersin.org]

- 20. researchgate.net [researchgate.net]

Methodological & Application

How to properly dissolve and prepare Ciliobrevin A for experiments